YPC-22026

ZNF143 inhibition transcription factor targeting biochemical assay

YPC-22026 is the sole compound in its series with documented in vivo tumor regression via ZNF143 inhibition, distinguishing it from metabolically unstable precursors. Procurement is essential for any oncology study targeting ZNF143 pathways requiring this validated endpoint. Available at ≥98% purity for direct experimental use.

Molecular Formula C16H8F3N3O2
Molecular Weight 331.25 g/mol
Cat. No. B14749190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYPC-22026
Molecular FormulaC16H8F3N3O2
Molecular Weight331.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)C#CC3=CN=CC=C3)OC(F)(F)F
InChIInChI=1S/C16H8F3N3O2/c17-16(18,19)24-13-6-2-1-5-12(13)15-22-21-14(23-15)8-7-11-4-3-9-20-10-11/h1-6,9-10H
InChIKeyVLFRKDUUDBAGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YPC-22026 (2-(Pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole): Technical Baseline for Procurement


The compound 2-(pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole (designated YPC-22026, CAS 1964457-41-7, C16H8F3N3O2, MW 331.25) [1] is a 2,5-disubstituted 1,3,4-oxadiazole featuring a pyridin-3-ylethynyl moiety at position 2 and a 2-trifluoromethoxyphenyl group at position 5. It was developed as a metabolically stable derivative of the ZNF143 transcription factor inhibitor YPC-21661 and has been characterized as a zinc-finger protein 143 (ZNF143) inhibitor with an IC50 of 9.0 μM in biochemical assays [1]. The compound is commercially available from multiple vendors (TargetMol, MedChemExpress, Probechem) with reported purity specifications of ≥98% [1] and demonstrated solubility in DMSO .

Why YPC-22026 Cannot Be Substituted by Generic 1,3,4-Oxadiazole or ZNF143-Targeting Analogs


Generic substitution among 1,3,4-oxadiazole derivatives or even within ZNF143-targeting chemical series is scientifically inadvisable due to steep structure-activity relationship (SAR) sensitivity at both the C2 and C5 substitution positions. The target compound YPC-22026 differs fundamentally from its direct predecessor YPC-21661 by replacing a propiolamide scaffold with a 1,3,4-oxadiazole heterocycle—a modification that was engineered specifically to address the metabolic instability that limited YPC-21661's in vivo utility [1]. Furthermore, among commercially catalogued compounds bearing the 5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole core, the presence of the pyridin-3-ylethynyl substituent at C2 is non-interchangeable with methyl, chloro-pyridyl, or other ethynyl variants; these alternatives exhibit distinct target engagement profiles, differing cytotoxic potencies, or entirely divergent biological mechanisms (e.g., CFTR inhibition, antimicrobial activity, opioid receptor modulation) [2] [3]. Procurement of a non-identical analog would therefore constitute a change in chemical matter with uncharacterized activity and no validated in vivo efficacy data.

Quantitative Differential Evidence for YPC-22026 (2-(Pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole) Procurement Decision Support


ZNF143 Inhibitory Potency: YPC-22026 Demonstrates Quantified Target Engagement with IC50 = 9.0 μM

YPC-22026 inhibits zinc-finger protein 143 (ZNF143) activity with an IC50 value of 9.0 μM . The parent compound YPC-21661 was reported to inhibit ZNF143 promoter activity and down-regulate ZNF143-regulated genes, but a direct biochemical IC50 for ZNF143 inhibition by YPC-21661 was not reported in the primary publication [1]; cross-study comparison of direct target engagement potency is therefore not feasible with available data. Among other 1,3,4-oxadiazole derivatives bearing the 5-[2-(trifluoromethoxy)phenyl] substituent, no ZNF143 inhibitory activity has been reported [2], indicating that the pyridin-3-ylethynyl substitution at C2 is a critical determinant of ZNF143 targeting specificity.

ZNF143 inhibition transcription factor targeting biochemical assay

Metabolic Stability: YPC-22026 Engineered to Overcome Parent Compound YPC-21661's Instability Limitation

YPC-22026 was explicitly designed and described in the primary literature as "a metabolically stable derivative of YPC-21661" [1] . This scaffold-hopping modification—replacing the propiolamide core of YPC-21661 with a 1,3,4-oxadiazole heterocycle—was undertaken to address the metabolic lability that precluded YPC-21661 from demonstrating tumor regression in in vivo xenograft models [1]. While quantitative microsomal stability data (e.g., half-life in liver microsomes, intrinsic clearance) are not publicly reported, the qualitative designation of "metabolically stable" in the peer-reviewed publication establishes a documented design rationale that distinguishes YPC-22026 from its progenitor.

metabolic stability in vivo pharmacokinetics scaffold hopping

In Vivo Tumor Regression: YPC-22026 Induces Tumor Regression in Mouse Xenograft Model, Unlike Parent YPC-21661

YPC-22026 induced tumor regression accompanied by the suppression of ZNF143-regulated genes in a mouse xenograft model [1] [2]. In contrast, the parent compound YPC-21661, despite demonstrating cytotoxicity and apoptosis induction in HCT116 and PC-3 cancer cell lines in vitro, did not produce tumor regression in analogous in vivo models—a limitation explicitly addressed by the development of the metabolically stable oxadiazole derivative YPC-22026 [1]. No other 2,5-disubstituted 1,3,4-oxadiazole bearing the pyridin-3-ylethynyl and 2-trifluoromethoxyphenyl substitution pattern has reported in vivo tumor regression data.

in vivo efficacy xenograft model tumor regression oncology

Chemical Scaffold and Physicochemical Properties: YPC-22026 vs. YPC-21661 and Structurally Related 1,3,4-Oxadiazoles

YPC-22026 (CAS 1964457-41-7, C16H8F3N3O2, MW 331.25) differs fundamentally in chemical scaffold from its progenitor YPC-21661 (CAS 1964456-15-2, C15H11BrN2O2, MW 347.16) [1] . The core transformation from a propiolamide to a 1,3,4-oxadiazole heterocycle alters molecular weight (-15.91 g/mol), elemental composition (introduction of trifluoromethoxy group, elimination of bromine), and heteroatom arrangement . Among commercially available 1,3,4-oxadiazoles bearing the 5-[2-(trifluoromethoxy)phenyl] substituent, alternative C2-substituted analogs include 2-methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole (MW 244.17) and 2-(2-chloro-6-methyl-pyridin-4-yl)-5-[2-(trifluoromethyloxy)phenyl]-1,3,4-oxadiazole [2], both of which lack the pyridin-3-ylethynyl moiety essential for ZNF143 engagement and in vivo efficacy.

scaffold differentiation physicochemical properties CAS registry molecular weight

Commercial Availability and Vendor Specifications: Purity and Solubility Parameters for Procurement

YPC-22026 is commercially available from multiple vendors with documented purity specifications. TargetMol offers the compound (Catalog T35273) with purity ≥98% . MedChemExpress lists YPC-22026 (Catalog HY-112345) with similar purity specifications . The compound is reported as soluble in DMSO . In contrast, the parent compound YPC-21661 is available from Probechem (CAS 1964456-15-2) but lacks the metabolic stability and in vivo efficacy documentation associated with YPC-22026 . Among other 5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole derivatives, commercial availability varies significantly; the 2-methyl analog is available from BenchChem, while the 2-(2-chloro-6-methyl-pyridin-4-yl) analog appears only in spectral databases without vendor listings [1].

commercial availability purity specification solubility vendor comparison

Validated Research and Procurement Application Scenarios for YPC-22026 (2-(Pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole)


In Vivo Oncology Studies Requiring Tumor Regression in Mouse Xenograft Models

YPC-22026 is the only compound in its chemical series with documented in vivo tumor regression accompanied by suppression of ZNF143-regulated genes in a mouse xenograft model [1]. This distinguishes it from the parent compound YPC-21661, which showed only in vitro cytotoxicity and apoptosis induction in HCT116 and PC-3 cell lines without achieving tumor regression in vivo [1]. Procurement of YPC-22026 is therefore indicated for any in vivo oncology study targeting ZNF143-mediated pathways where tumor regression is a required endpoint.

Mechanistic Studies of ZNF143 Transcription Factor Inhibition with Quantified Target Engagement

YPC-22026 provides a quantified biochemical benchmark for ZNF143 inhibition with an IC50 of 9.0 μM [1]. This establishes a defined potency reference for structure-activity relationship studies and mechanism-of-action investigations. Alternative 1,3,4-oxadiazole derivatives bearing the 5-[2-(trifluoromethoxy)phenyl] substituent lack any reported ZNF143 activity [2], making YPC-22026 the sole commercially available tool compound for probing ZNF143-dependent transcriptional regulation in this chemical class.

Chemical Probe Development and Scaffold Optimization Programs Targeting Transcription Factor Inhibition

The scaffold transformation from YPC-21661 (propiolamide) to YPC-22026 (1,3,4-oxadiazole) represents a validated case of metabolic stability engineering that enabled progression from in vitro-only activity to in vivo tumor regression [1]. Procurement of YPC-22026 supports medicinal chemistry campaigns exploring oxadiazole-based transcription factor inhibitors, providing a characterized reference compound with documented physicochemical properties (MW 331.25, C16H8F3N3O2) and established commercial availability .

Procurement of Quality-Controlled ZNF143 Inhibitor with Defined Purity Specifications

YPC-22026 is commercially available from multiple vendors with documented purity specifications of ≥98% and reported solubility in DMSO [1] [2]. This enables direct experimental use without custom synthesis and provides traceable quality parameters for reproducible research. The defined CAS registry (1964457-41-7) ensures unambiguous chemical identification, distinguishing it from structurally similar analogs such as the 2-methyl derivative or 2-chloro-6-methyl-pyridin-4-yl analog that lack ZNF143 activity documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for YPC-22026

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.